molecular formula C13H15NO3 B3072899 4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid CAS No. 1017062-78-0

4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid

Cat. No.: B3072899
CAS No.: 1017062-78-0
M. Wt: 233.26 g/mol
InChI Key: SRPDTUVHVOFYDB-UHFFFAOYSA-N
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Description

4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid (CAS 1017062-78-0) is a functionalized indole derivative designed for use as a key heterocyclic building block in organic synthesis and medicinal chemistry research . This compound features a molecular formula of C13H15NO3 and a molecular weight of 233.26 g/mol . The indole core is substituted with an ethoxy group at the 4-position and an ethyl group on the nitrogen, presenting researchers with a multifunctional scaffold for constructing complex molecules . Indole derivatives are a topic of substantial research interest due to their prevalence in natural products and broad pharmacological activities . Specifically, ethyl indol-2-carboxylate derivatives serve as crucial precursors in the synthesis of new heterocyclic systems; the N-alkylation and carboxylate groups provide handles for further chemical modification to create libraries of compounds for biological evaluation . Recent research has identified substituted indoles as potential chemotherapeutic agents, with investigations ongoing for treating neglected tropical diseases such as Chagas disease . This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-1-ethylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-14-10-6-5-7-12(17-4-2)9(10)8-11(14)13(15)16/h5-8H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPDTUVHVOFYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C1C(=O)O)C(=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The ethoxy and ethyl groups can be introduced through subsequent alkylation reactions.

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact industrial methods for producing this compound may vary, but they generally follow the principles of green chemistry to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Solubility: Carboxylic acid derivatives (e.g., 6-methoxy-1H-indole-2-carboxylic acid) exhibit moderate aqueous solubility, while esterified forms (e.g., ethyl 5-methoxyindole-2-carboxylate) are more lipophilic .

Synthetic Methodologies: Ethoxy/Ethyl Introduction: Ethoxy groups are introduced via nucleophilic substitution (e.g., using ethanol/isobutanol under acidic conditions) , while ethylation at N-1 may employ ethyl halides or Mitsunobu reactions . Carboxylic Acid Formation: Hydrolysis of esters (e.g., ethyl → carboxylic acid) using NaOH/THF is a common strategy .

Spectroscopic Characterization :

  • NMR : Methoxy protons resonate at δ 3.76 (singlet), whereas ethoxy groups show split signals (δ 1.3–1.4 for CH₃, δ 3.4–3.6 for OCH₂) . The ethyl group at N-1 would exhibit characteristic triplet (CH₂CH₃) and quartet (CH₂CH₃) patterns.

Safety and Hazards :

  • Carboxylic acid derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) often carry warnings for skin/eye irritation (H315, H319) . The target compound likely shares similar hazards due to the reactive carboxylic acid moiety.

Biological Activity

4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H15NO3C_{13}H_{15}NO_3 and a molecular weight of 233.26 g/mol. Its structure comprises an indole ring with an ethoxy group at the 4-position, an ethyl group at the 1-position, and a carboxylic acid functional group at the 2-position. This arrangement may confer distinct biological properties compared to other indole derivatives.

Biological Activity Overview

Research suggests that compounds with indole structures often exhibit various biological activities, including:

  • Antimicrobial : Potential effectiveness against bacterial and fungal infections.
  • Anticancer : Indications of cytotoxic effects on cancer cell lines.
  • Anti-inflammatory : Possible roles in modulating inflammatory pathways.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, preliminary studies indicate binding affinities to proteins involved in metabolic pathways.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including alkylation reactions involving indole derivatives. The following table summarizes some synthesis routes:

Synthesis MethodKey ReagentsYield
Alkylation with allyl bromideKOH, AcetoneHigh
Hydrolysis of estersKOH in AcetoneExcellent
TransesterificationNaOEt in EthanolModerate

Research Findings

Recent studies have evaluated the biological activity of this compound through various assays:

  • Antimicrobial Activity : Preliminary tests suggest that the compound exhibits significant antimicrobial properties against several bacterial strains.
  • Cytotoxicity : In vitro studies have shown that the compound can induce cell death in cancer cell lines at micromolar concentrations, indicating potential as an anticancer agent .
  • Binding Studies : Interaction studies highlight its potential binding affinity to integrase enzymes, suggesting a role in antiviral strategies .

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of this compound:

  • Study on Anticancer Activity : A study demonstrated that derivatives of indole compounds showed varying degrees of cytotoxicity against human cancer cell lines, with some derivatives exhibiting IC50 values as low as 10 μM .

Table: Summary of Case Study Findings

Study FocusFindingsReference
AntimicrobialSignificant activity against bacteria
AnticancerInduced apoptosis in cancer cells
Integrase BindingPotential inhibitor for HIV integrase

Q & A

Q. What are the key synthetic routes for 4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid, and how is its structure confirmed?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of indole precursors and functional group modifications. For example, ethylation and ethoxylation steps are critical for introducing substituents. Structural confirmation relies on NMR spectroscopy (e.g., 1^1H and 13^13C NMR) to verify substituent positions and X-ray crystallography for absolute configuration. In related indole-2-carboxylic acid derivatives, NMR peaks at δ 7.62 (s, 1H) and δ 4.70 (t, J = 7.0 Hz, 2H) confirm aromatic protons and ethoxy groups, respectively .

Q. What are the primary analytical techniques for characterizing physicochemical properties of this compound?

  • Methodological Answer : Use HPLC for purity assessment (>95% purity) and mass spectrometry (FAB-HRMS) to confirm molecular weight (e.g., m/z 349.1671 [M+H]+^+ in analogs). Melting points (e.g., 199–201°C in related compounds) are determined via differential scanning calorimetry. Solubility profiles are tested in polar/non-polar solvents, with water solubility often limited due to the carboxylic acid group .

Q. How is the compound’s stability evaluated under standard laboratory conditions?

  • Methodological Answer : Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, and humidity). For storage, maintain at 2–8°C in inert atmospheres. Monitor decomposition via TLC or HPLC; indole derivatives are prone to oxidation, requiring antioxidants like BHT in solution phases .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Methodological Answer : Yield optimization focuses on catalytic systems (e.g., CuI in PEG-400/DMF mixtures) and reaction kinetics. For example, refluxing at 80–100°C for 48 hours improves cyclization efficiency. Solvent selection (e.g., acetic acid for protonation) and stoichiometric ratios (1.1:1 molar excess of aldehydes) enhance intermediate formation. Post-synthesis, column chromatography (70:30 ethyl acetate/hexane) achieves >90% purity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., variable IC50_{50} values in cancer cell lines) often arise from structural analogs or assay conditions. Use structure-activity relationship (SAR) studies to isolate substituent effects. For instance, replacing the 5-methoxy group with ethoxy in analogs increases lipophilicity and target binding affinity. Validate findings using orthogonal assays (e.g., SPR for binding kinetics and cell-based viability assays) .

Q. How do electronic effects of substituents influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : Electron-donating groups (e.g., ethoxy) stabilize the indole core, enhancing electrophilic substitution at the 3-position. Computational modeling (DFT calculations) predicts reaction sites, while experimental validation uses Hammett plots to correlate substituent σ values with reaction rates. For example, ethoxy groups increase resonance stabilization, favoring nucleophilic attacks in cross-coupling reactions .

Q. What are the best practices for handling spectral data inconsistencies in structural elucidation?

  • Methodological Answer : Address NMR signal overlaps (e.g., aromatic protons) using 2D NMR (COSY, HSQC) or deuterated solvents (CDCl3_3). For mass spectrometry ambiguities, employ high-resolution instruments (HRMS) and isotopic labeling. Cross-reference with synthetic intermediates to trace unexpected peaks (e.g., byproducts from incomplete alkylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid
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4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid

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